molecular formula C12H8ClF3N2O2 B1613050 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride CAS No. 921939-09-5

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

Cat. No.: B1613050
CAS No.: 921939-09-5
M. Wt: 304.65 g/mol
InChI Key: SNBCZQCICOQZPC-UHFFFAOYSA-N
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Description

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenoxy group, and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride can be synthesized through a multi-step process involving the following key steps:

    Formation of the Pyrazole Ring: The synthesis typically begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Phenoxy Group Addition: The phenoxy group can be introduced via nucleophilic aromatic substitution, where a phenol derivative reacts with the pyrazole intermediate.

    Formation of the Carbonyl Chloride: The final step involves converting the carboxylic acid or ester intermediate to the carbonyl chloride using reagents like thionyl chloride or oxalyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Amides and Esters: From nucleophilic substitution reactions.

    Carboxylic Acids and Alcohols: From oxidation and reduction reactions.

    Complex Organic Molecules: From coupling reactions.

Scientific Research Applications

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-methanamine

Comparison:

  • Structural Differences: While these compounds share the pyrazole core and trifluoromethyl group, they differ in the functional groups attached to the pyrazole ring (e.g., carboxylic acid, carbaldehyde, methanamine).
  • Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they undergo.
  • Applications: Each compound may have unique applications based on its chemical properties and reactivity. For example, the carboxylic acid derivative may be more suitable for coupling reactions, while the carbonyl chloride is more reactive towards nucleophiles.

This detailed overview provides a comprehensive understanding of 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c1-18-11(20-7-5-3-2-4-6-7)8(10(13)19)9(17-18)12(14,15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBCZQCICOQZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)Cl)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640426
Record name 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921939-09-5
Record name 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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